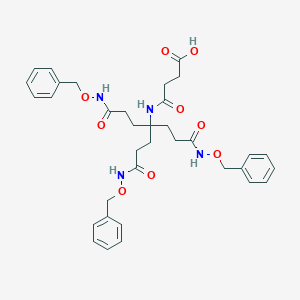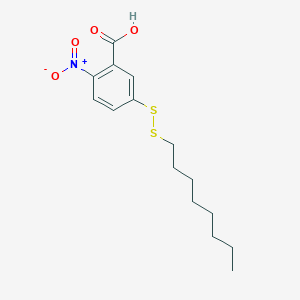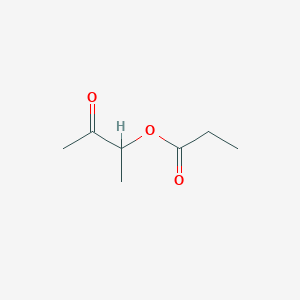
3-Oxobutan-2-yl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxobutan-2-yl propanoate, also known as acetoacetate ethyl ester, is a chemical compound that belongs to the class of beta-keto esters. It is a colorless liquid that is widely used in the field of organic chemistry as a reagent for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 3-Oxobutan-2-yl propanoate involves its ability to act as a nucleophile in various chemical reactions. It undergoes nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and esters, to form beta-keto esters. These beta-keto esters can then be further transformed into a wide range of organic compounds, such as amino acids, fatty acids, and carbohydrates.
Biochemical and Physiological Effects
3-Oxobutan-2-yl propanoate has various biochemical and physiological effects. It is metabolized in the liver to produce 3-Oxobutan-2-yl propanoate, which is an important ketone body that is used as an energy source by various tissues, such as the brain and heart. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Oxobutan-2-yl propanoate in lab experiments include its high reactivity, which allows for efficient synthesis of various organic compounds, and its low toxicity, which makes it safe to handle in the laboratory. However, its limitations include its sensitivity to moisture and air, which can lead to degradation and impurities in the final product.
Direcciones Futuras
There are numerous future directions for the research and development of 3-Oxobutan-2-yl propanoate. One potential area of research is the development of new synthetic methods that are more efficient and environmentally friendly. Another area of research is the investigation of its potential therapeutic applications, such as its anti-inflammatory and antioxidant properties. Additionally, the development of new derivatives of 3-Oxobutan-2-yl propanoate may lead to the discovery of new organic compounds with novel properties and applications.
Conclusion
In conclusion, 3-Oxobutan-2-yl propanoate is a versatile chemical compound that has numerous scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to the discovery of new organic compounds with potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-Oxobutan-2-yl propanoate can be achieved through the Claisen condensation reaction between ethyl 3-Oxobutan-2-yl propanoate and ethyl propanoate. This reaction is catalyzed by a strong base, such as sodium ethoxide or potassium ethoxide, and is carried out in anhydrous conditions. The resulting product is then purified through distillation or recrystallization to obtain pure 3-Oxobutan-2-yl propanoate.
Aplicaciones Científicas De Investigación
3-Oxobutan-2-yl propanoate has various scientific research applications. It is commonly used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. It is also used as a reagent in the synthesis of beta-keto esters, which are important intermediates in the production of numerous organic compounds.
Propiedades
Número CAS |
141665-40-9 |
|---|---|
Nombre del producto |
3-Oxobutan-2-yl propanoate |
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
3-oxobutan-2-yl propanoate |
InChI |
InChI=1S/C7H12O3/c1-4-7(9)10-6(3)5(2)8/h6H,4H2,1-3H3 |
Clave InChI |
IJYLYUNIYOAVJM-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC(C)C(=O)C |
SMILES canónico |
CCC(=O)OC(C)C(=O)C |
Sinónimos |
2-Butanone, 3-(1-oxopropoxy)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



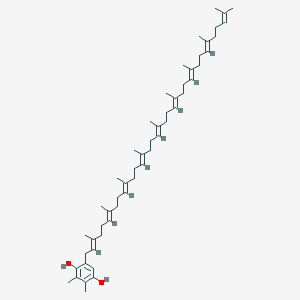

![Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate](/img/structure/B116179.png)


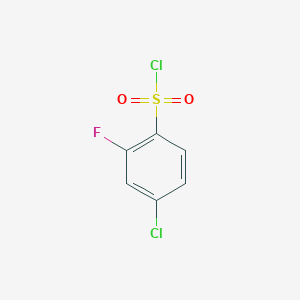
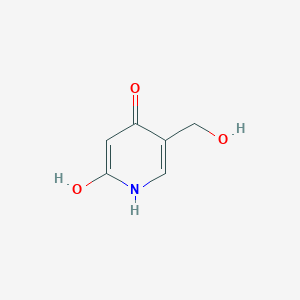
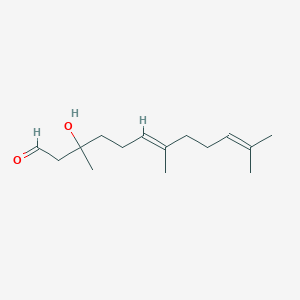
![(8aS)-4,6-dihydroxy-2-[(2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methyl-5-methylideneheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one](/img/structure/B116192.png)
